molecular formula C10H11ClO3 B1598230 4-(3-Chlorophenoxy)butanoic acid CAS No. 5057-51-2

4-(3-Chlorophenoxy)butanoic acid

Cat. No.: B1598230
CAS No.: 5057-51-2
M. Wt: 214.64 g/mol
InChI Key: CAQCSGKAOBSSJY-UHFFFAOYSA-N
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Description

4-(3-Chlorophenoxy)butanoic acid is a chlorinated phenoxybutanoic acid derivative. Structurally, it consists of a butanoic acid chain linked to a 3-chlorophenoxy group. This compound belongs to the synthetic auxin herbicide family, which mimics plant hormones to disrupt growth in broadleaf weeds .

Properties

IUPAC Name

4-(3-chlorophenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c11-8-3-1-4-9(7-8)14-6-2-5-10(12)13/h1,3-4,7H,2,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQCSGKAOBSSJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00198592
Record name Butanoic acid, 4-(3-chlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5057-51-2
Record name Butanoic acid, 4-(3-chlorophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005057512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 4-(3-chlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenoxy)butanoic acid typically involves the reaction of 3-chlorophenol with butyric acid derivatives. One common method is the esterification of 3-chlorophenol with butyric acid, followed by hydrolysis to yield the desired acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenoxy)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The chlorine atom in the phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Herbicidal Applications

1. Weed Control
MCPB is primarily registered for use in agricultural settings, particularly on pea crops. It is effective for the post-emergence control of various broadleaf weeds such as:

  • Canadian thistle
  • Buttercup
  • Mustard
  • Purslane
  • Ragweed
  • Common lambsquarters
  • Pigweed
  • Smartweed
  • Sowthistle
  • Morning glory

The compound operates by inhibiting specific plant growth processes, making it a valuable tool for farmers seeking to manage weed populations without harming the crop itself .

2. Application Guidelines
In the United States, the maximum residue limit for MCPB on peas is set at 0.1 parts per million , ensuring that the herbicide's application does not exceed safety thresholds for human consumption .

Toxicological Studies

1. Acute and Chronic Toxicity
Research indicates that MCPB exhibits low to moderate acute toxicity, with primary concerns related to kidney and liver effects. Long-term exposure studies have shown potential risks of hepatotoxicity and nephrotoxicity at elevated doses .

2. Developmental and Reproductive Toxicity
Studies have demonstrated developmental toxicity in animal models, including decreased crown-rump lengths and increased intrauterine death at high doses. However, no significant reproductive effects were observed in multi-generational studies .

Synthesis of Derivatives

MCPB serves as a precursor for synthesizing various derivatives with potential biological activities. For instance:

1. Synthesis of Novel Compounds
Research has explored the synthesis of compounds such as 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid through reactions involving MCPB. These derivatives are investigated for their biological activities and potential therapeutic applications .

2. Structural Modifications
The chemical structure of MCPB allows for modifications that can enhance its herbicidal properties or introduce new functionalities. For example, derivatives with additional functional groups can be synthesized to explore their efficacy against different weed species or their safety profiles .

Case Studies

Study Findings Implications
Toxicity AssessmentRats exposed to high doses exhibited liver and kidney damageHighlights the need for careful monitoring of residue levels in crops
Developmental StudyObserved decreased fetal growth at high exposure levelsRaises concerns about safety in agricultural practices
Synthesis ResearchNovel derivatives showed enhanced biological activityPotential for developing new herbicides or pharmaceuticals

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenoxy)butanoic acid involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, influencing biological processes. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on Structure and Activity

The herbicidal activity and physicochemical properties of phenoxybutanoic acids are highly influenced by the position and number of substituents on the aromatic ring. Key analogs include:

Compound Name Substituent Pattern Key Applications/Properties References
4-(3-Chlorophenoxy)butanoic acid 3-Cl on phenoxy group Synthetic auxin herbicide (presumed)
MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) 4-Cl, 2-CH₃ on phenoxy group Post-emergence herbicide for cereals, legumes
2,4-DB (4-(2,4-dichlorophenoxy)butanoic acid) 2-Cl, 4-Cl on phenoxy group Broadleaf weed control in crops
4-(2,4,5-Trichlorophenoxy)butanoic acid 2-Cl, 4-Cl, 5-Cl on phenoxy group Experimental herbicide (high potency)
4-(3-Methoxyphenoxy)butanoic acid 3-OCH₃ on phenoxy group Research compound (structural studies)

Key Observations :

  • Chlorine Position : The 3-chloro substitution in the target compound may confer selectivity differences compared to 2,4-dichloro (2,4-DB) or 4-chloro (MCPB) analogs. For example, 2,4-DB’s dual chlorine substitution enhances herbicidal potency against resistant weeds .
  • Methyl vs. Methoxy Groups : MCPB’s 2-methyl group improves stability in soil, extending its residual activity compared to purely chlorinated analogs .
  • Torsional Effects: The carboxyl group’s orientation relative to the aromatic ring varies. For instance, 4-(4-chlorophenoxy)butanoic acid exhibits a HO—C(O)—CH₂—CH₂ torsion angle of 161.6°, while 4-(2,4-dichlorophenoxy)butanoic acid shows 170.1°, impacting molecular planarity and receptor binding .

Physicochemical Properties

  • Melting Points: Chlorinated analogs generally exhibit higher melting points than methoxy-substituted derivatives.
  • Solubility: Methoxy groups (e.g., 4-(3-methoxyphenoxy)butanoic acid) increase hydrophilicity compared to chlorinated analogs, affecting formulation and uptake efficiency .

Herbicidal Efficacy

  • Application Rates: 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB) requires lower application rates (1/10th of 2,4-D) for effective weed control, whereas this compound’s efficacy remains less documented .

Research and Development Trends

  • Synthetic Routes: Ethyl esters of this compound (e.g., ethyl 4-(3-chlorophenoxy)butyrate) are intermediates in herbicide synthesis, highlighting the importance of esterification/acid hydrolysis steps .
  • Structural Modifications: Derivatives like 4-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid explore hybrid functionalities for enhanced bioactivity or reduced environmental persistence .

Biological Activity

4-(3-Chlorophenoxy)butanoic acid is a compound that belongs to the class of phenoxyalkanoic acids, which are widely studied for their biological activities, particularly in herbicidal applications. This compound is structurally similar to other chlorophenoxy acids, which have demonstrated various biological effects, including herbicidal, antimicrobial, and potential antitumor activities.

Chemical Structure and Properties

The chemical formula for this compound is C10H11ClO3. Its structure includes a chlorophenyl group attached to a butanoic acid moiety, which is essential for its biological activity.

Herbicidal Activity

This compound exhibits significant herbicidal properties. It functions by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death. Research has shown that it effectively inhibits the growth of various weed species, making it a valuable compound in agricultural practices.

Antimicrobial Activity

Studies have indicated that compounds within the phenoxyalkanoic acid class, including this compound, possess antimicrobial properties. For instance, derivatives of similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.

CompoundActivity Against Gram-PositiveActivity Against Gram-Negative
This compoundModerateHigh

Antitumor Activity

Recent investigations into the antitumor potential of this compound have yielded promising results. In vitro studies demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For example, it was noted that derivatives exhibited cytotoxicity against leukemia cells with a CC50 value indicating potency in the low micromolar range .

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways in target organisms:

  • Herbicidal Mechanism : The compound mimics auxins, disrupting normal plant growth regulation.
  • Antimicrobial Mechanism : It may interfere with bacterial cell wall synthesis or disrupt membrane integrity.
  • Antitumor Mechanism : The precise mechanism remains under investigation but may involve induction of apoptosis in cancer cells.

Case Studies and Research Findings

  • Herbicidal Efficacy : A study examined the effectiveness of this compound against various weed species. Results indicated that application rates significantly influenced efficacy, with higher concentrations leading to increased mortality rates among target weeds .
  • Microbial Degradation : Research highlighted the ability of certain bacterial strains to degrade phenoxyalkanoic acids, including this compound. This degradation pathway involved the breakdown of the chlorophenyl group and subsequent mineralization .
  • Antitumor Screening : A screening assay conducted on several derivatives of phenoxy acids revealed that this compound exhibited notable cytotoxic effects on human leukemia cell lines, suggesting potential for further development as an anticancer agent .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.